Methyl 3-(4-fluorobenzyl)-4-oxo-2-(4-(m-tolyl)piperazin-1-yl)-3,4-dihydroquinazoline-7-carboxylate

Description

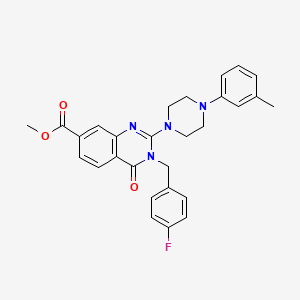

Methyl 3-(4-fluorobenzyl)-4-oxo-2-(4-(m-tolyl)piperazin-1-yl)-3,4-dihydroquinazoline-7-carboxylate is a quinazoline derivative characterized by a 3,4-dihydroquinazolin-4-one core. Key structural features include:

- 2-(4-(m-Tolyl)piperazin-1-yl): A piperazine ring substituted with a methylphenyl group (m-tolyl), influencing electronic and steric properties.

- 7-Methyl carboxylate: An ester group modulating solubility and metabolic stability.

Properties

IUPAC Name |

methyl 3-[(4-fluorophenyl)methyl]-2-[4-(3-methylphenyl)piperazin-1-yl]-4-oxoquinazoline-7-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27FN4O3/c1-19-4-3-5-23(16-19)31-12-14-32(15-13-31)28-30-25-17-21(27(35)36-2)8-11-24(25)26(34)33(28)18-20-6-9-22(29)10-7-20/h3-11,16-17H,12-15,18H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDDKGPYVXJKOCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2CCN(CC2)C3=NC4=C(C=CC(=C4)C(=O)OC)C(=O)N3CC5=CC=C(C=C5)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

Methyl 3-(4-fluorobenzyl)-4-oxo-2-(4-(m-tolyl)piperazin-1-yl)-3,4-dihydroquinazoline-7-carboxylate is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

- Molecular Formula : C28H27FN4O3

- Molecular Weight : 486.547 g/mol

- Purity : Typically around 95% .

The compound's biological activity is primarily attributed to its interaction with specific enzymes and receptors. Notably, it has been studied for its inhibitory effects on tyrosinase, an enzyme critical in melanin biosynthesis.

Tyrosinase Inhibition

Recent studies have shown that derivatives of the piperazine moiety, including those similar to this compound, exhibit competitive inhibition of Agaricus bisporus tyrosinase (AbTYR). The compound demonstrated an IC50 value significantly lower than that of the standard inhibitor kojic acid, indicating a potent antimelanogenic effect without cytotoxicity .

Efficacy and Selectivity

The compound's selectivity for tyrosinase over other enzymes was highlighted in kinetic studies. For instance, compounds derived from the same structural framework showed IC50 values in the low micromolar range, suggesting strong inhibitory potential against tyrosinase while maintaining safety profiles .

Case Study 1: Inhibition of Melanin Production

In vitro studies using B16F10 melanoma cells revealed that the compound effectively reduced melanin production. The absence of cytotoxic effects at effective concentrations underscores its potential as a therapeutic agent for hyperpigmentation disorders .

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis indicated that modifications to the piperazine ring and fluorobenzyl substituent significantly influenced the inhibitory potency against tyrosinase. The presence of the m-tolyl group was found to enhance binding affinity due to additional hydrophobic interactions within the active site of the enzyme .

Comparative Analysis

The following table summarizes key findings regarding various derivatives related to this compound:

| Compound | IC50 (µM) | Activity | Notes |

|---|---|---|---|

| Kojic Acid | 17.76 | Reference Inhibitor | Standard for comparison |

| Compound 26 | 0.18 | Strong inhibitor | No cytotoxicity observed |

| Compound 9 | 40.43 | Least effective | Possible steric hindrance |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds, derived from the provided evidence, share functional or structural similarities with the target molecule. Key comparisons are summarized in Table 1 and discussed below.

Table 1: Structural and Physicochemical Comparison

Core Heterocycle Variations

- Quinazoline vs. Phthalazinone (A22): The target’s quinazoline core differs from A22’s phthalazinone, altering nitrogen positioning and electronic distribution. Phthalazinones may exhibit distinct binding affinities due to their planar structure .

Substituent Analysis

- Piperazine Modifications: Target vs. A22: The m-tolyl group (electron-donating methyl) contrasts with A22’s 4,4-difluorocyclohexane carbonyl (electron-withdrawing, lipophilic). This difference may impact solubility and target engagement .

- 7-Position Functional Groups :

Physicochemical Properties

- Molecular Weight : The target’s estimated molecular weight (~500–550 g/mol) aligns with A22 (499.23) but exceeds Compound 33 (381.05). Higher weights may influence pharmacokinetics (e.g., absorption) .

- Fluorine Substitution: The 4-fluorobenzyl group in the target and ’s compound enhances lipophilicity and metabolic resistance compared to non-fluorinated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.